Enantiomer-Specific Activity: 15-Fold Superior TGF-β Inhibition of (+)-ITD-1 (1409968-46-2) Over (-)-ITD-1
The resolved (+)-enantiomer of ITD-1 demonstrates significantly higher potency in inhibiting TGF-β signaling compared to its (-)-enantiomer counterpart [1]. This stereospecific activity is critical for experimental design, as the use of racemic ITD-1 introduces a less active component that can confound dose-response relationships. (+)-ITD-1 is the enantiomer that should be prioritized for research requiring maximal TGF-β pathway suppression.
| Evidence Dimension | TGF-β Signaling Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.46 μM |
| Comparator Or Baseline | (-)-ITD-1: 6.90 μM |
| Quantified Difference | Approximately 15-fold more effective inhibition by (+)-ITD-1 compared to (-)-ITD-1. |
| Conditions | Cell-based TGF-β signaling assay measuring Smad-dependent transcriptional activity. |
Why This Matters
Procurement of the correct enantiomer (CAS 1409968-46-2) is essential for achieving the reported biological activity; the racemic mixture or incorrect enantiomer will result in significantly reduced efficacy and increased experimental variability.
- [1] Schade, D., et al. (2012). Synthesis and SAR of b-annulated 1,4-dihydropyridines define cardiomyogenic compounds as novel inhibitors of TGFβ signaling. Journal of Medicinal Chemistry, 55(22), 9946-9957. View Source
